Product packaging for Funebral(Cat. No.:CAS No. 105708-56-3)

Funebral

Cat. No.: B009795
CAS No.: 105708-56-3
M. Wt: 237.25 g/mol
InChI Key: SBDVNGVBUIUJOY-LAEOZQHASA-N
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Description

Funebral is a professional-grade, formaldehyde-based embalming solution designed specifically for research applications in the fields of thanatology, anatomy, and forensic science. Its primary research value lies in its superior preservation capabilities, which allow for the detailed study of tissue structure and the effects of preservation methods over time. The mechanism of action is based on the aldehyde group in formaldehyde, which acts as a potent fixative by irreversibly cross-linking proteins and DNA . This process denatures cellular proteins, preventing their use as a nutrient source for bacteria and thus halting decomposition . This fixation ensures that biological specimens maintain structural integrity for extended periods, enabling repeated and accurate morphological analysis. Researchers utilize this compound to investigate the occupational health effects of long-term chemical exposure in mortuary settings, study the efficacy of various embalming techniques, and preserve anatomical specimens for educational display. As a known health hazard, it serves as a critical agent in toxicological studies; research indicates exposure can cause acute irritation to the eyes, respiratory system, and skin, and is classified as a carcinogen with potential long-term health risks . This product is For Research Use Only (RUO). It is strictly prohibited for personal, cosmetic, or commercial embalming use. Appropriate personal protective equipment (PPE) must be used when handling this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B009795 Funebral CAS No. 105708-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105708-56-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-[(3S,4R,5S)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H15NO4/c1-7-8(2)17-12(16)11(7)13-9(5-14)3-4-10(13)6-15/h3-5,7-8,11,15H,6H2,1-2H3/t7-,8-,11-/m0/s1

InChI Key

SBDVNGVBUIUJOY-LAEOZQHASA-N

SMILES

CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)[C@H]1N2C(=CC=C2C=O)CO)C

Canonical SMILES

CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C

Other CAS No.

105708-56-3

Synonyms

funebral

Origin of Product

United States

Natural Occurrence and Biogenetic Considerations of Funebral

Isolation from Quararibea funebris (Malvaceae)

Funebral was first identified as a new pyrrole (B145914) lactone alkaloid isolated from Quararibea funebris, a tree native to Mexico and other parts of Central America. researchgate.netwikipedia.org The flowers of this plant, known as "rosita de cacao," have a long history of traditional use, notably as a key flavoring ingredient in the chocolate-maize beverage known as tejate. wikipedia.orgwordpress.com The distinctive aroma of the flowers is attributed to a variety of volatile compounds, and it is from this plant that this compound was chemically characterized. researchgate.netnih.gov

An ethanol (B145695) extract of the milled flowers of Quararibea funebris was found to contain the odorous principles of the plant, leading to the isolation and identification of this compound and its precursors. tinkturenpresse.de

Table 1: Chemical Identifiers of this compound

Identifier Value
IUPAC Name 1-[(3S,4R,5S)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrole-2-carbaldehyde nih.gov
Molecular Formula C12H15NO4 nih.gov
Molar Mass 237.25 g/mol nih.gov

| CAS Number | 105708-56-3 nih.gov |

Non-Enzymatic Origin via Maillard Reactions

This compound can also be formed through non-enzymatic browning, specifically the Maillard reaction. nih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars, typically when heated, and is responsible for the desirable color and flavor of many cooked foods. youtube.comborregaard.com Unlike enzymatic browning, the Maillard reaction does not rely on enzymes to proceed. youtube.com

The initial step of the Maillard reaction involves the condensation of an amino group from an amino acid, peptide, or protein with the carbonyl group of a reducing sugar. researchgate.netresearchgate.net This reaction forms a Schiff base, which then cyclizes to form a glycosylamine. This initial stage of the reaction is colorless.

Following the initial condensation, a series of reactions, including rearrangements, dehydrations, and fragmentations, leads to the formation of a wide variety of compounds. Among these are heterocyclic compounds, which contribute to the aroma and flavor of the final product. The formation of the 2-formylpyrrole core structure of this compound is a result of these advanced stages of the Maillard reaction. The pyrrole ring is formed from the reaction of the amine with dicarbonyl compounds that are intermediates in the Maillard pathway.

Theoretical Pathways and Proposed Precursors

Research into the chemical composition of Quararibea funebris has led to the proposal of theoretical biogenetic pathways for this compound. The precursors to the odorous principles in the flowers have been identified, suggesting a potential route to this compound's formation within the plant. tinkturenpresse.de

The proposed precursors for the lactone portion of this compound that have been isolated from Quararibea funebris are:

3-amino-4,5-dimethyl-2(5H)-furanone tinkturenpresse.de

2S,3S,4R-4-hydroxyisoleucine tinkturenpresse.de

These compounds suggest a biosynthetic pathway within the plant that leads to the formation of the complex structure of this compound.

Table 2: Proposed Precursors of this compound from Quararibea funebris

Precursor Compound Chemical Class
3-amino-4,5-dimethyl-2(5H)-furanone tinkturenpresse.de Amino-furanone

| 2S,3S,4R-4-hydroxyisoleucine tinkturenpresse.de | Amino acid |

Synthetic Methodologies and Total Synthesis of Funebral

Early Racemic Syntheses of Funebral

The initial forays into the total synthesis of this compound were centered on producing the compound as a racemic mixture, a composite of both enantiomers in equal measure. Among the pioneering efforts in this area, the work of Le Quesne and co-workers stands out for its comprehensive approach.

Le Quesne and Co-workers' Approaches

In 1999, the research group led by Philip W. Le Quesne reported a total synthesis of (±)-Funebral, providing a foundational route to this complex natural product rsc.orgacs.org. Their strategy hinged on the construction of the central pyrrole (B145914) ring and the stereoselective formation of the attached lactone moiety.

The synthesis commenced with the use of 2,9-dimethyldeca-2,8-dien-4,7-dione as a key building block for the pyrrole core rsc.org. This diketone provided the necessary carbon framework that, upon reaction with a suitable nitrogen source, would form the heterocyclic ring of this compound.

A crucial component of the synthesis was the preparation of a racemic α-amino-γ-butyrolactone rsc.org. This intermediate served as the nitrogen-containing precursor that would ultimately be incorporated into the final this compound structure. The synthesis of this key lactone was a multi-step process in itself, notably involving a diastereoselective Claisen rearrangement to establish the required stereochemistry rsc.org. Two distinct and efficient synthetic pathways were developed for this key (±)-γ-amino lactone, one rooted in Claisen chemistry and the other involving addition reactions to the butenolide ring of β-angelicalactone acs.org.

With the diketone and the amino lactone in hand, the Le Quesne group employed a modified Paal-Knorr condensation to construct the sterically congested bis(isobutenyl)pyrrole intermediate rsc.orgacs.org. This classic reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, proved effective for forming the pyrrole ring. To facilitate the reaction with the sterically hindered substrates, titanium(IV) isopropoxide was utilized as a promoter rsc.orgacs.org.

Reaction Reactants Conditions Product
Paal-Knorr Condensation2,9-dimethyldeca-2,8-dien-4,7-dione, α-Amino-γ-butyrolactoneTitanium(IV) isopropoxideBis(isobutenyl)pyrrole intermediate

The final step in the synthesis of (±)-Funebral involved the oxidative cleavage of the isobutenyl groups on the pyrrole intermediate rsc.org. This transformation was achieved using osmium-catalyzed oxidative olefin cleavage, followed by a monoreduction, to yield the target molecule, (±)-Funebral rsc.org.

Enantioselective Syntheses of this compound

Ishibashi and Co-workers' Methodologies

The research group of Ishibashi has made significant contributions to the synthesis of this compound and its related compounds. Their approach has been instrumental in advancing the understanding of how to construct the complex architecture of this natural product. While specific details of their early methodologies require further elucidation, their work has laid a foundation for subsequent synthetic endeavors.

Sakaguchi and Co-workers' Approaches

Brimble and Co-workers' Maillard-Type Condensation Approach

A significant advancement in the synthesis of this compound was reported by Brimble and co-workers, who developed a concise route centered around a Maillard-type condensation. This strategy proved effective in forging the pyrrole substituents with the correct oxidation state.

Use of Dihydropyranone and Primary Amines

The key step in Brimble's synthesis involves the condensation of a dihydropyranone with a primary amine. This reaction, reminiscent of the Maillard reaction responsible for the browning of food, provides a powerful tool for the construction of the pyrrole ring system embedded within the this compound structure.

Novel Variations in Pyrrole Lactone Moiety Construction

The construction of the pyrrole lactone moiety, a key structural feature of this compound, has been a focal point of synthetic innovation. Researchers have explored various methods to efficiently assemble this bicyclic system, leading to the development of novel and effective strategies.

Titanium Isopropoxide-Mediated Paal-Knorr Condensation

One of the notable variations in the construction of the pyrrole lactone moiety involves a titanium isopropoxide-mediated Paal-Knorr condensation. This method has been successfully utilized in the synthesis of racemic forms of this compound and its related metabolites. The use of titanium isopropoxide facilitates the cyclization of a γ-amino lactone with a 1,4-dicarbonyl compound, leading to the formation of the pyrrole ring fused to the lactone. This approach offers an efficient means to access the core structure of this compound.

Utilization of Claisen Chemistry in Key Intermediate Synthesis

One of the effective strategies developed for the synthesis of the core structure of this compound involves the use of Claisen chemistry to construct a crucial intermediate. nih.govacs.orgacs.org The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.org This reaction is a powerful tool in organic synthesis for building molecular complexity. researchgate.netorganic-chemistry.org

In the context of this compound synthesis, a synthetic approach was devised that relies on Claisen chemistry to prepare the key (±)-γ-amino lactone intermediate. nih.govacs.orgacs.org The fundamental mechanism of the Claisen condensation involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group results in the formation of the characteristic β-keto ester functionality. wikipedia.org The formation of this β-keto ester intermediate is a versatile entry point for further chemical transformations, allowing for the introduction of additional functional groups and the construction of the specific stereochemistry required for the lactone portion of the this compound molecule.

Key Features of Claisen Condensation in Synthesis

Feature Description
Reactants Two ester molecules or one ester and another carbonyl compound. wikipedia.org
Base A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride). organic-chemistry.org
Product A β-keto ester or β-diketone. wikipedia.org

| Driving Force | The final deprotonation of the newly formed β-keto ester, which forms a highly stabilized enolate. organic-chemistry.org |

Addition Reactions to Butenolide Rings

An alternative and equally effective approach to the key γ-amino lactone intermediate for this compound synthesis involves addition reactions to a butenolide ring. nih.govacs.orgacs.org Butenolides, which are unsaturated γ-lactones, serve as versatile synthons in organic chemistry. Their electrophilic nature at the β-carbon of the α,β-unsaturated system makes them susceptible to conjugate addition reactions.

In a documented synthetic route, β-angelicalactone was used as the starting butenolide. nih.govacs.org This approach leverages an addition reaction to this butenolide ring as the pivotal step for introducing the necessary functionalities. Such reactions typically involve the nucleophilic attack at the double bond of the butenolide, leading to the formation of a more complex, substituted lactone. This strategy proved to be an efficient alternative to the Claisen-based method for accessing the same essential (±)-γ-amino lactone precursor required for the final assembly of the this compound scaffold. nih.govacs.orgacs.org

Development of Synthetic Routes to Related Pyrrole Alkaloids (e.g., Funebrine)

The synthesis of this compound is closely linked to that of its structural relative, funebrine (B1221873). Synthetic programs have often targeted both molecules, as this compound itself can be a precursor to funebrine. acs.org A notable strategy for constructing the pyrrole-lactone moiety common to both alkaloids utilizes a novel variation of the Paal-Knorr condensation. nih.govacs.orgacs.org

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles (as well as furans and thiophenes) from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of the 1,4-dicarbonyl with a primary amine or ammonia, followed by cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.comorganic-chemistry.org In the synthesis of this compound, a variation of this reaction employing titanium isopropoxide was used to construct the pyrrole lactone system. nih.govacs.org

Structural Elucidation and Conformational Studies of Funebral

Spectroscopic Characterization Techniques (e.g., NMR)

The structural elucidation of funebral has heavily relied on comprehensive spectroscopic characterization, particularly Nuclear Magnetic Resonance (NMR) spectroscopy metabolomicsworkbench.org. The ¹H NMR spectrum of this compound (referred to as compound 3 in some studies) at 470 MHz in DMSO exhibited similarities to that of funebrine (B1221873) (compound 1) metabolomicsworkbench.org. Key signals observed in the ¹H NMR spectrum included doublets at 7.22 ppm (J=4.0 Hz) and 6.28 ppm (J=4.0 Hz) metabolomicsworkbench.org.

Further analysis of chemical shifts and spin coupling values for protons at positions 9, 10, and 11, combined with mass spectrometry data (m/z 124, corresponding to an M-lactone fragment), confirmed the presence of a lactone moiety identical to that found in funebrine metabolomicsworkbench.org. While the resonance multiplicity of proton 9 was initially obscured by the DMSO peak, running the spectrum in CDCl₃ allowed for the observation of the expected spin coupling pattern metabolomicsworkbench.org. Homonuclear decoupling experiments further supported the proposed structure of this compound metabolomicsworkbench.org. Additionally, ⁵⁰ MHz ¹³C NMR spectra, including an Attached Proton Test (APT) spectrum, were acquired, with chemical shifts reported in detailed tables in the original research metabolomicsworkbench.org.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (in DMSO)

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole (B145914) H7.22d4.0
Pyrrole H6.28d4.0
Other Protons(Detailed in original research)(Detailed in original research)(Detailed in original research)

Analysis of Stereochemical Features

This compound is typically synthesized and studied as a racemic mixture, indicating the presence of enantiomers nih.govctdbase.orgmitoproteome.orgwikipedia.orgnih.gov. Its biogenetic precursor, (±)-(2S,3S,4R)-γ-hydroxyalloisoluecine lactone, plays a crucial role in defining the stereochemical features of this compound nih.govmitoproteome.orgwikipedia.org. The stereochemistry of this precursor, with its defined (2S,3S,4R) configuration, directly influences the stereocenters within the this compound structure. Specific enantiomers, such as (−)-funebral, have also been synthesized through stereoselective approaches, highlighting the importance of controlled stereochemistry in its formation scribd.com.

Conformational Dynamics and Restricted Rotation Analysis

Conformational dynamics studies have revealed that this compound, like other pyrrole lactone structures, exhibits restricted rotation around certain bonds nih.govctdbase.orgmitoproteome.orgwikipedia.orgnih.gov. This hindered rotation leads to the existence of distinct conformations, which have been investigated using variable temperature ¹H NMR spectroscopy nih.gov.

Investigation of C(sp3)-N(sp2) Bond Rotation in Pyrrole Lactone Structures

A significant aspect of this compound's conformational behavior is the restricted rotation around the C(sp³)-N(sp²) bond within its pyrrole lactone moiety nih.govctdbase.orgmitoproteome.orgwikipedia.orgnih.govnih.gov. This bond rotation is not unhindered, and the energy barrier for interconversion between different conformers is substantial nih.gov.

Measurement of Interconversion Barriers

The barriers for interconversion between the different conformations of this compound have been quantitatively measured using full NMR line-shape analysis nih.govctdbase.orgmitoproteome.orgwikipedia.orgnih.govnih.govatamanchemicals.com. For this compound (referred to as compound 5 in some studies), the barrier to rotation about the pyrrole lactone C-N bond has been determined to be 17.2 kcal/mol nih.gov. This high barrier indicates a significant hindrance to rotation, leading to observable distinct conformers at ambient temperatures.

Table 2: Interconversion Barrier for C-N Bond Rotation in this compound

CompoundBond Under RotationInterconversion Barrier (kcal/mol)Measurement Technique
This compoundC(sp³)-N(sp²)17.2Full NMR Line-Shape Analysis nih.gov

Computational Conformational Analysis (e.g., MMX Calculations)

Computational methods, specifically Molecular Mechanics (MMX) calculations, have been employed to complement experimental conformational studies of this compound and related compounds nih.govctdbase.orgmitoproteome.orgwikipedia.orgatamanchemicals.comnih.gov. These calculations provide theoretical insights into the preferred conformations and the energetics associated with conformational changes. For instance, MMX calculations on funebrine, a closely related compound, indicated a distinct preferred conformation nih.govctdbase.orgmitoproteome.org. While the major and minor conformers predicted for a related pyrrole lactone (compound 26) were found to be nearly isoenergetic, with the minor conformer favored by a mere 0.1 kcal/mol in calculations, rotation of an aldehyde group by approximately 180° in these structures was calculated to raise the energy by about three kcal/mol nih.gov. These computational studies help in understanding the subtle energy differences that dictate the conformational landscape of this compound.

Theoretical Frameworks and Computational Chemistry in Funebral Research

Application of Molecular Mechanics (MMX) for Conformational Preferences

The conformational preferences of Funebral and its related compound, funebrine (B1221873), have been extensively studied using computational techniques, particularly Molecular Mechanics (MMX), in conjunction with experimental nuclear magnetic resonance (NMR) spectroscopy. These studies focused on understanding the restricted rotation around the C(sp3)-N(sp2) bond within the pyrrole (B145914) lactone structures characteristic of these compounds. fishersci.ca

Through conformational dynamic studies, the barriers to interconversion between different conformations were measured using full NMR line-shape analysis. This experimental data was complemented by MMX calculations, which provided theoretical insights into the preferred geometries. For instance, MMX and 1H-1H NOE (Nuclear Overhauser Effect) studies collectively indicated a distinct preferred conformation for (+/-)-funebrine. fishersci.ca While specific numerical data for this compound's conformational energies or barriers were not detailed in the available abstracts, the methodology demonstrates the critical role of MMX in elucidating the spatial arrangements and dynamic behavior of complex organic molecules like this compound.

Theoretical Basis for Reaction Mechanisms in this compound Synthesis

The total synthesis of this compound involves the construction of its characteristic pyrrole lactone moiety. A notable step in this synthesis is a variation of the Paal-Knorr condensation, which utilizes titanium isopropoxide as a key reagent. fishersci.ca Understanding the theoretical basis of such reaction mechanisms is crucial for optimizing synthetic routes and predicting reaction outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. These theoretical approaches can provide detailed insights into the elementary steps of a reaction, the roles of catalysts, and the stability of intermediates. For example, DFT studies are commonly employed to predict reaction pathways and screen reaction intermediates in various electrocatalytic processes, and these principles are broadly applicable to complex organic reactions like the Paal-Knorr condensation. ereztech.com

While specific theoretical mechanistic studies detailing every nuance of the titanium isopropoxide-mediated Paal-Knorr condensation in this compound synthesis are not extensively elaborated in the provided research findings, the general framework of theoretical chemistry allows for a comprehensive understanding. Such studies would typically involve:

Transition State Theory: To determine reaction rates and identify the rate-determining step. sigmaaldrich.commetabolomicsworkbench.org

Frontier Molecular Orbital Theory: To understand the interactions between reactants and the catalyst.

Solvent Effects: Analyzing how the reaction environment influences the mechanism and kinetics.

The application of titanium isopropoxide in organic synthesis is well-documented, with its role often involving Lewis acid catalysis or acting as a precursor for titanium-based materials. wikipedia.orgfishersci.ptfishersci.caatamanchemicals.com Theoretical investigations can clarify how titanium isopropoxide facilitates the construction of the pyrrole lactone, potentially by activating reactants or stabilizing transition states in the Paal-Knorr condensation.

Structure-Reactivity Relationships within the 2-Formylpyrrole Family

This compound is part of the broader 2-Formylpyrrole family, a class of natural products widely found in nature, often originating from non-enzymatic Maillard reactions involving amines and sugars. wikipedia.orgtremedica.org This family exhibits significant structural diversity, and understanding the relationship between their structure and reactivity is fundamental to synthetic chemistry and the exploration of their properties.

The 2-Formylpyrrole scaffold allows for various functionalizations, which can profoundly impact their chemical and physiological activities. For instance, modifications at the alkyl chains or the incorporation of these structures into lactone rings, as seen in this compound and funebrine, lead to diverse derivatives with varied properties. wikipedia.org

Computational chemistry is an invaluable tool for investigating structure-reactivity relationships within the 2-Formylpyrrole family. By employing methods such as DFT, researchers can:

Predict Reactive Sites: DFT descriptors can identify nucleophilic and electrophilic sites within the molecule, guiding synthetic strategies for selective functionalization. nih.gov

Analyze Electronic Properties: Understanding electron density distribution, molecular orbitals, and charge distribution can explain observed reactivities.

Elucidate Tautomerism and Conformational Effects: Computational studies can reveal the preferred tautomeric forms and conformational landscapes, which are critical for understanding how these molecules interact in chemical reactions.

For example, studies on pyrrole-2-carboxaldehyde derivatives have utilized quantum chemical calculations to corroborate experimental findings regarding their molecular structure and reactivity. nih.gov This computational insight is highly desirable for pursuing knowledge of structure-activity relationships, paving the way for new avenues in academic and industrial applications of 2-Formylpyrroles. wikipedia.org

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds like Funebral. These methods provide detailed insights into the arrangement of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a powerful method for determining the complete carbon-hydrogen framework of a molecule and identifying specific proton and carbon environments atamanchemicals.com. For this compound, ¹H NMR data has been instrumental in confirming its structure. Analysis of the 470 MHz ¹H NMR spectrum of this compound (compound 3) in DMSO revealed characteristic signals, including doublets at 7.22 ppm (J=4.0 Hz) and 6.28 ppm (J=4.0 Hz) tremedica.org. These chemical shifts and coupling constants provide critical information about the protons in the pyrrole (B145914) ring and the lactone moiety. Further ¹³C NMR spectra, including an Attached Proton Test (APT) spectrum, were also obtained, offering insights into the number of carbons and their attached protons tremedica.org. Homonuclear decoupling experiments further supported the proposed structure of this compound tremedica.org.

Table 1: Selected ¹H NMR Data for this compound (in DMSO)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Inferred)
7.22d4.0Pyrrole proton
6.28d4.0Pyrrole proton

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present within a molecule by detecting the absorption of energy due to molecular vibrations researchgate.netwikipedia.org. For this compound, the IR spectrum provided evidence for the presence of a primary alcohol group, indicated by characteristic absorbances at 3400 cm⁻¹ and 1043 cm⁻¹ tremedica.org. The broadness of the O-H stretching vibration band around 3400 cm⁻¹ is typically indicative of hydrogen bonding wikipedia.orgmdpi.com. The region below 1000 cm⁻¹ is often referred to as the fingerprint region and can be used for direct comparison with known compounds researchgate.net.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group/Bond
3400O-H stretching (alcohol)
1043C-O stretching (alcohol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule and the presence of chromophores. While specific UV-Vis absorbance peaks (λmax) for this compound are not explicitly detailed in the provided research findings, the compound is noted to exhibit a positive Cotton effect in its circular dichroism (CD) spectra. This observation is significant as CD spectroscopy, closely related to UV-Vis, provides information about the optical activity and stereochemistry of chiral molecules, which this compound is, possessing three adjacent chiral centers and being optically active ([α]D = -19.0°). UV-Vis spectroscopy would be routinely employed to identify any conjugated systems or aromatic moieties within this compound that absorb in the UV or visible range, which is crucial for structural confirmation and purity assessment.

Chromatographic Methods for Purification and Purity Determination

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds from complex mixtures. These techniques leverage differences in the affinity of compounds for a stationary phase versus a mobile phase to achieve separation.

For this compound, as a natural product isolated from a plant extract, chromatographic techniques would be critical for its isolation from other plant metabolites and for ensuring its high purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for such purposes, offering excellent resolution and sensitivity. Reversed-phase HPLC with UV-Vis or fluorescence detection, and often coupled with mass spectrometry (HPLC-MS), is commonly employed for the analysis of natural products. The purity of isolated this compound would be determined by analyzing the chromatogram for the presence of a single, well-defined peak, and quantifying any impurities present. Thin-layer chromatography (TLC) might also be used for rapid screening and qualitative assessment of purity during the isolation process. The retention factor (Rf value) in TLC or retention time in HPLC would serve as characteristic parameters for this compound under specific chromatographic conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to provide information about its structural components through fragmentation patterns. For this compound, mass spectral interpretation has played a significant role in its structural elucidation.

Table 3: Key Mass Spectrometry Data for this compound

m/z ValueInterpretationStructural Implication
219[M-H₂O]⁺Loss of water, indicating a hydroxyl group
124[M-lactone]⁺Presence of a lactone moiety

Future Directions in Funebral Chemical Research

Exploration of Alternative, Sustainable Synthetic Pathways

The current understanding of Funebral's synthesis is primarily based on its natural product isolation. Future research should prioritize the development of efficient and sustainable synthetic routes to this molecule and its analogs. Given the presence of the γ-butyrolactone core, research could draw inspiration from the burgeoning field of biomass-to-chemical conversions.

Recent advancements have demonstrated the synthesis of γ-butyrolactone (GBL) from renewable feedstocks. For instance, the catalytic hydrogenation of 2-furanone, which can be derived from the oxidation of xylose-derived furfural, presents a promising green route to the GBL core. rsc.org Another sustainable approach involves the biosynthesis of succinic acid from glucose and CO2 through fermentation, followed by chemical transformations to yield GBL. societyforscience.org These methodologies, which utilize renewable starting materials and aim to minimize hazardous reagents and waste, could be adapted for the synthesis of the substituted lactone portion of this compound.

Furthermore, innovative strategies employing photoredox and hydrogen atom transfer (HAT) catalysis for the synthesis of γ-butyrolactones from allylic alcohols and CO2 radical anions offer a direct and highly efficient approach. acs.org Exploring the application of such methodologies to precursors of this compound could lead to novel and more environmentally benign synthetic pathways. The development of a robust and sustainable synthesis would not only provide access to larger quantities of this compound for further study but also enable the creation of a library of analogs for structure-activity relationship investigations.

Deeper Understanding of Conformational Landscapes and Their Implications

The three-dimensional arrangement of atoms in this compound is crucial for its chemical reactivity and potential biological interactions. A thorough investigation of its conformational landscape is therefore a critical area for future research. The flexibility of the γ-butyrolactone ring and the rotational freedom around the bond connecting it to the pyrrole (B145914) moiety suggest that this compound can adopt multiple conformations.

Computational methods, such as those at the B3LYP and CCSD(T) levels of theory, which have been successfully applied to study the conformations of similar seven-membered rings like ε-caprolactam and ε-caprolactone, could be employed to model the conformational preferences of this compound's lactone ring. researchgate.net Such studies can predict the relative energies of different conformers, such as chair and boat forms, and the energy barriers for their interconversion. researchgate.net Understanding these conformational dynamics is essential as they can significantly influence the molecule's properties and interactions.

Experimental validation of the computational models can be achieved through advanced NMR techniques. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the predominant solution-state conformation of this compound. A comprehensive understanding of this compound's conformational landscape will be instrumental in rationalizing its spectroscopic properties and in designing molecules with specific three-dimensional structures for targeted applications.

Investigation of Potential Niche Applications in Chemical Biology

The pyrrole-2-carboxaldehyde structural motif present in this compound is found in a variety of natural products with known physiological activities. nih.govnih.govbohrium.com This suggests that this compound and its derivatives could serve as valuable tools in chemical biology to probe specific biological processes.

Derivatives of pyrrole-2-carboxaldehyde have been isolated from various natural sources, including fungi and plants, and have been shown to possess a range of biological functions. nih.govnih.gov For example, some compounds containing this moiety exhibit NAD(P)H quinone oxidoreductase (NQO1) inducing activity. nih.gov Given this precedent, this compound could be investigated for its potential to modulate cellular pathways.

Future research could involve the synthesis of this compound-based chemical probes. By attaching reporter groups such as fluorescent tags or biotin, these probes could be used to identify potential protein targets and elucidate the mechanism of action of this compound within a biological system. The development of such tools would enable the exploration of this compound's potential in areas such as cell signaling and enzyme inhibition, opening up possibilities for its use in understanding complex biological systems.

Advanced Spectroscopic Characterization to Uncover Subtle Structural Nuances

While initial spectroscopic data for this compound exists, a more in-depth characterization using advanced spectroscopic techniques could reveal subtle structural details and provide a more complete picture of its chemical properties. Modern spectroscopic methods are indispensable for the unambiguous structure elucidation of complex natural products. nih.govuni-duesseldorf.de

Advanced, hyphenated spectroscopic techniques, which couple chromatographic separation with spectroscopic detection (e.g., LC-MS-NMR), can be particularly powerful for analyzing complex mixtures and for the detailed characterization of individual components. uni-duesseldorf.de High-resolution mass spectrometry (HRMS) can provide precise molecular formula determination, while multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for establishing the connectivity of atoms within the molecule.

Furthermore, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) could be employed to determine the absolute configuration of the stereocenters in this compound. These techniques, in conjunction with quantum chemical calculations, offer a powerful approach for assigning the stereochemistry of chiral molecules. A comprehensive spectroscopic dataset will not only confirm the structure of this compound but also serve as a valuable reference for future synthetic and analytical studies.

Q & A

Q. What are the key physicochemical properties of Funebral critical for experimental design?

this compound (CAS 105708-56-3) exhibits specific physicochemical characteristics essential for experimental reproducibility. Key parameters include:

  • Molecular weight : 237.10015 g/mol .
  • Hydrogen bond interactions : 1 donor and 4 acceptor sites, influencing solubility and reactivity .
  • Topological polar surface area (PSA) : 68.5 Ų, affecting membrane permeability in biological studies .
  • XLogP : 0.7, indicating moderate hydrophobicity . Methodological Insight: Prioritize these properties when designing synthesis protocols or stability tests. Use computational tools (e.g., molecular docking) to predict interactions before wet-lab experiments.

Q. How can researchers conduct a systematic literature review on this compound’s biological activity?

  • Step 1 : Use academic databases (e.g., PubMed, Scopus) with Boolean operators: ("this compound" OR "105708-56-3") AND ("biological activity" OR "mechanism") .
  • Step 2 : Apply PRISMA guidelines to screen studies, focusing on in vitro and in vivo models .
  • Step 3 : Extract data on contradictory findings (e.g., conflicting IC₅₀ values) and analyze methodological differences (e.g., assay conditions) .

Q. What analytical techniques are suitable for assessing this compound’s purity in synthetic workflows?

  • Chromatography : HPLC with UV detection (λ max ~250 nm) to resolve isomers, leveraging this compound’s PSA and XLogP .
  • Spectroscopy : NMR (¹H/¹³C) to verify stereochemistry (3 defined stereocenters) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (237.10015 g/mol ± 0.001) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Hypothesis : Variations may stem from impurities, assay conditions (e.g., pH, temperature), or cell-line specificity.
  • Methodology :
  • Replicate studies using standardized protocols (e.g., ISO 20751 for in vitro assays).
  • Perform meta-analyses to quantify heterogeneity via Cochrane Review tools .
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize multi-step synthesis of this compound to address its structural complexity?

  • Challenge : 3 defined stereocenters and a γ-lactone ring .
  • Framework : Apply the FINERMAPS criteria:
  • Feasible : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for stereocontrol .
  • Novel : Explore biocatalytic routes (e.g., ketoreductases) for enantioselective steps .
  • Ethical : Minimize hazardous reagents (e.g., replace Pd catalysts with Fe-based alternatives) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Parameters : Monitor degradation via:
  • Thermal stress : TGA/DSC to identify decomposition points .
  • Hydrolytic stability : pH-dependent studies (pH 1–13) given 1 H-bond donor .
    • Data Analysis : Use Arrhenius modeling to predict shelf-life, correlating with experimental observations .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Docking : Utilize AutoDock Vina with PDB structures, accounting for H-bond acceptor/donor profiles .
  • MD Simulations : GROMACS for 100-ns runs to assess binding stability under physiological conditions .
  • Validation : Compare with experimental SPR/Kd data to refine force-field parameters .

Q. How can scoping reviews address gaps in this compound’s application across disciplines?

  • Protocol : Follow Arksey & O’Malley’s framework:
  • Identify databases (e.g., Web of Science, Embase) and grey literature .
  • Map applications (e.g., anticancer, antimicrobial) and note understudied areas.
    • Consultation : Engage domain experts to prioritize research directions (e.g., neuropharmacology) .

Methodological Tables

Parameter Value Research Implication
Molecular Weight237.10015 g/molGuides MS calibration and purity checks
H-Bond Donors/Acceptors1 / 4Informs solvent selection and bioactivity
XLogP0.7Predicts lipid bilayer permeability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.